molecular formula C18H24O5 B569635 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid CAS No. 1373125-92-8

2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid

Cat. No.: B569635
CAS No.: 1373125-92-8
M. Wt: 320.385
InChI Key: NSGSMZPMFOBAFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid typically involves the esterification of 1,2-benzenedicarboxylic acid with 6-oxo-2-propylheptanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Di-(2-propylheptyl)phthalate (DPHP): The parent compound of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid.

    Mono-(2-ethylhexyl)phthalate (MEHP): Another phthalate metabolite with similar properties.

    Di-(2-ethylhexyl)phthalate (DEHP): A widely used plasticizer with similar applications

Uniqueness: this compound is unique due to its specific metabolic pathway and its use as a biomarker for human exposure to DPHP. Its distinct structure allows for targeted studies on the effects of phthalate exposure .

Biological Activity

2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid, a phthalate metabolite of Di-(2-propylheptyl)phthalate (DPHP), has garnered attention in recent years due to its potential biological activities and implications for human health. This compound is primarily studied for its role as an endocrine disruptor, affecting hormonal balance and potentially leading to various health issues. This article aims to provide a comprehensive overview of the biological activity of this compound, integrating case studies, research findings, and data tables.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C18H24O5
Molecular Weight 320.385 g/mol
InChI Key NSGSMZPMFOBAFF-UHFFFAOYSA-N
Canonical SMILES CCCCC(CCCC(C)=O)COC(=O)C1=CC=CC=C1C(O)=O

Solubility

The compound is soluble in organic solvents like chloroform, which is relevant for its extraction and analysis in biological samples .

Endocrine Disruption

Research indicates that this compound acts as an endocrine disruptor. It interferes with hormone signaling pathways by mimicking or blocking natural hormones, potentially leading to adverse reproductive and developmental outcomes. This disruption is particularly concerning in vulnerable populations such as pregnant women and children.

Toxicological Studies

A variety of studies have assessed the toxicological effects of this compound. For instance, a study on zebrafish exposed to phthalate metabolites demonstrated significant alterations in hepatic lipid metabolism and endocannabinoid signaling pathways, suggesting that such compounds can lead to metabolic disorders .

Case Study: Zebrafish Model

In a controlled study, adult female zebrafish were exposed to varying concentrations of DPHP metabolites over three weeks. The results showed:

  • Upregulation of orexigenic signals: Indicating increased appetite stimulation.
  • Hepatosteatosis: Fatty liver condition observed at higher concentrations.
  • Endocannabinoid system deregulation: Altered levels of endocannabinoids in the brain and liver were noted, suggesting potential neurological implications .

The mechanism through which this compound exerts its effects primarily involves its interaction with nuclear hormone receptors. The compound binds to these receptors, altering gene expression related to growth, metabolism, and reproduction. This interaction can lead to:

  • Disruption of normal hormonal signaling.
  • Changes in gene expression profiles associated with reproductive health.
  • Potential long-term impacts on development and metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other phthalates:

CompoundSimilarityUnique Features
Di-n-butyl phthalatePlasticizerDifferent branching affects volatility
Diisobutyl phthalateSimilar structureVaries in physical properties
Di-(2-propylheptyl)phthalateParent compoundHigher molecular weight and toxicity

This table highlights that while these compounds share similar applications as plasticizers, their biological activities can differ significantly based on their structural variations.

Properties

IUPAC Name

2-(6-oxo-2-propylheptoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,14H,3,6-9,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGSMZPMFOBAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009357
Record name 2-(3-Hydroxybutoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57074-43-8
Record name 2-(3-Hydroxybutoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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